

# A Technical Guide to DSM705 Hydrochloride for Malaria Chemoprevention Research

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Compound of Interest		
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Audience: Researchers, Scientists, and Drug Development Professionals

Subject: An in-depth technical overview of the preclinical antimalarial candidate **DSM705 hydrochloride**, focusing on its mechanism of action, experimental evaluation, and developmental context for malaria chemoprevention.

# **Executive Summary**

DSM705 is a potent, pyrrole-based selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in the malaria parasite.[1][2] Developed as a potential alternative to the earlier clinical candidate DSM265, DSM705 demonstrated nanomolar potency against both P. falciparum and P. vivax DHODH enzymes and activity against blood-stage parasites with high selectivity over the human enzyme.[3][4] Preclinical studies in a humanized mouse model confirmed its in vivo efficacy, where it fully suppressed parasitemia.[1]

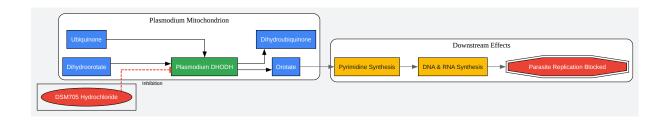
Following the termination of DSM265's development due to toxicity concerns, the strategic focus for DHODH inhibitors shifted from treatment to chemoprevention.[5][6] While DSM705 possessed improved properties such as better solubility and a reduced risk of resistance compared to its predecessor, it was ultimately not advanced as a clinical candidate.[5][6] This decision was based on its potency and a predicted human half-life that was considered insufficient to meet the target product profile of a once-monthly dosing regimen for malaria chemoprevention.[6] This guide provides a comprehensive summary of the quantitative data,



experimental protocols, and developmental pathway of DSM705 to inform future research in the field.

### **Mechanism of Action**

**DSM705 hydrochloride** targets the de novo pyrimidine biosynthesis pathway, which is critical for the synthesis of DNA, RNA, and other essential molecules in the malaria parasite.[5][6] Plasmodium species are entirely dependent on this pathway as they lack the necessary salvage pathways for pyrimidines.[6] The specific target of DSM705 is dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[5][6] DSM705 exhibits high selectivity and potent inhibitory activity against the Plasmodium DHODH enzyme while showing no significant inhibition of the mammalian ortholog, providing a strong therapeutic window.[1][3][4]



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Figure 1: Mechanism of action of DSM705 hydrochloride.

## **Preclinical Data Summary**

The preclinical evaluation of DSM705 generated key quantitative data on its in vitro activity against the parasite enzyme and cells, its in vivo efficacy in a mouse model, and its pharmacokinetic profile.

# **In Vitro Activity**

DSM705 shows potent and selective inhibition of the Plasmodium DHODH enzyme and robust activity against cultured P. falciparum parasites.[1][3][4]



Parameter	Target/Strain	Value (nM)	Reference
IC50	P. falciparum DHODH (PfDHODH)	95	[1][3][4]
IC50	P. vivax DHODH (PvDHODH)	52	[1][3][4]
EC <sub>50</sub>	P. falciparum 3D7 Cells	12	[1][3][4]
IC50	Human DHODH	No Inhibition	[1][3][4]

Table 1: In Vitro Potency of DSM705.

# **In Vivo Efficacy**

Efficacy was assessed in a severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes and infected with P. falciparum.

Animal Model	Dosing Regimen	Key Finding	Reference
SCID Mice (P. falciparum)	3-200 mg/kg, p.o., twice daily for 6 days	Dose-dependent parasite killing.  Maximum killing rate at 50 mg/kg, achieving full suppression of parasitemia by days 7-8.	[1][3][4]

Table 2: In Vivo Efficacy of DSM705.

## **Pharmacokinetic Profile**

The pharmacokinetic properties of DSM705 were evaluated in Swiss outbred mice following single oral and intravenous administrations.[1][3][4]



Parameter	Dose & Route	Value	Reference
Bioavailability (F)	2.6 mg/kg, p.o.	74%	[1][3][4]
24 mg/kg, p.o.	70%	[1][3][4]	
Half-life (t <sub>1</sub> / <sub>2</sub> )	2.6 mg/kg, p.o.	3.4 h	[1][3][4]
24 mg/kg, p.o.	4.5 h	[1][3][4]	
Max Concentration (C <sub>max</sub> )	2.6 mg/kg, p.o.	2.6 μΜ	[1][3][4]
24 mg/kg, p.o.	20 μΜ	[1][3][4]	
Plasma Clearance (CL)	2.3 mg/kg, i.v.	2.8 mL/min/kg	[1][3][4]
Volume of Distribution (V <sub>ss</sub> )	2.3 mg/kg, i.v.	1.3 L/kg	[1][3][4]

Table 3: Pharmacokinetic Parameters of DSM705 in Mice.

# **Experimental Methodologies**

Detailed protocols are essential for the replication and extension of research findings. The following sections describe the key methodologies used in the preclinical evaluation of DSM705.

# In Vitro Enzyme Inhibition Assay (DHODH Assay)

The inhibitory activity of DSM705 against recombinant P. falciparum and P. vivax DHODH was determined using a steady-state kinetic analysis.[2]

- Enzyme Source: Recombinantly expressed and purified DHODH from P. falciparum and P. vivax.
- Assay Principle: The assay measures the enzymatic reduction of a ubiquinone analog, which
  is coupled to the oxidation of dihydroorotate. The reaction rate is monitored
  spectrophotometrically.



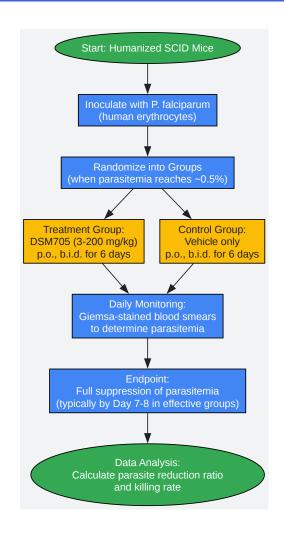
#### • Procedure:

- The enzyme is pre-incubated with varying concentrations of **DSM705 hydrochloride** in an appropriate buffer system.
- The reaction is initiated by adding the substrates (dihydroorotate and the electron acceptor).
- The change in absorbance over time is recorded to determine the initial reaction velocity.
- Data are normalized to control wells (containing vehicle, e.g., DMSO) and plotted against the logarithm of inhibitor concentration.
- The IC<sub>50</sub> value is calculated by fitting the data to a four-parameter logistic equation.

## In Vivo Efficacy Model and Workflow

The in vivo antimalarial activity was evaluated using a humanized SCID mouse model, which supports the growth of human malaria parasites.[3]





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Figure 2: Experimental workflow for the in vivo efficacy study of DSM705.

## **In Vivo Formulation Preparation**

The hydrochloride salt form of DSM705 offers enhanced water solubility and stability.[1] For in vivo studies, specific formulations were used to ensure adequate solubility and bioavailability. [3][4]

- Protocol 1 (Aqueous-based):
  - Create a stock solution of DSM705 HCl in DMSO (e.g., 25 mg/mL).
  - Sequentially add and mix the following co-solvents: 10% DMSO, 40% PEG300, 5%
     Tween-80, and 45% Saline.[3][4]



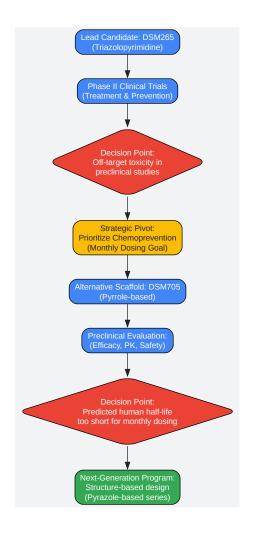
- $\circ$  For example, to prepare 1 mL: Add 100  $\mu$ L of the DMSO stock to 400  $\mu$ L PEG300 and mix. Add 50  $\mu$ L Tween-80 and mix. Finally, add 450  $\mu$ L saline to reach the final volume.[4]
- Protocol 2 (Cyclodextrin-based):
  - Prepare a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.[3]
  - Create a formulation of 10% DMSO and 90% of the 20% SBE-β-CD solution.[3][4]
- Protocol 3 (Oil-based):
  - Create a formulation of 10% DMSO and 90% Corn Oil.[3][4]

# **Developmental Context and Future Directions**

The development of DSM705 was part of a broader strategy to identify novel DHODH inhibitors for malaria. It emerged as a backup candidate to DSM265, which had advanced to Phase II clinical trials before being halted.[5][7] The experience with DSM265 highlighted DHODH as a clinically validated target but also prompted a strategic pivot towards chemoprevention, where a longer duration of action is paramount.[5]

DSM705 offered advantages over DSM265, including a distinct chemical scaffold, improved solubility, and a lower risk of resistance.[6] However, its preclinical profile did not fully align with the stringent requirements for a once-monthly prophylactic agent. The primary limitations were its potency and a predicted human half-life that was too short to maintain protective concentrations for a full month from a single dose.[6] This led to the discontinuation of its development in favor of a new structure-based discovery effort. That effort successfully identified a novel, more potent pyrazolopyridinone-based series of DHODH inhibitors with the potential to meet the monthly dosing goal for malaria chemoprevention.[5][6]





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